
2,6-dichloro-3-(iodomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(iodomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2IN It is a derivative of pyridine, where the 2nd and 6th positions are substituted with chlorine atoms, and the 3rd position is substituted with an iodomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-(iodomethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-3-methylpyridine.
科学的研究の応用
2,6-Dichloro-3-(iodomethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,6-dichloro-3-(iodomethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-3-(iodomethyl)pyridine, used in the production of pharmaceuticals and agrochemicals.
2,6-Dichloro-3-iodopyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
3-(Iodomethyl)pyridine: Lacks the chlorine substituents, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodomethyl groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
特性
CAS番号 |
58596-60-4 |
|---|---|
分子式 |
C6H4Cl2IN |
分子量 |
287.91 g/mol |
IUPAC名 |
2,6-dichloro-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChIキー |
HREHBEHNBJJMHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CI)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


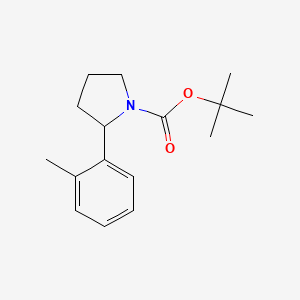
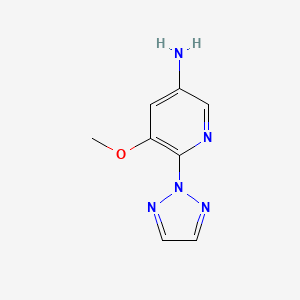
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)

![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
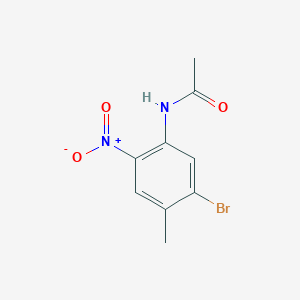
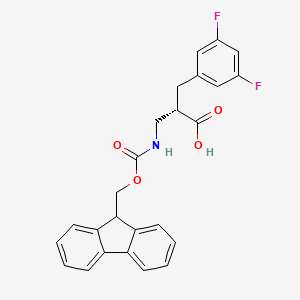
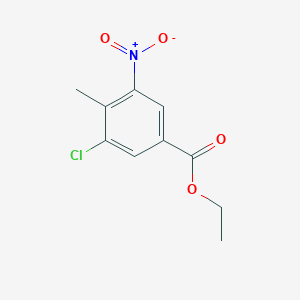

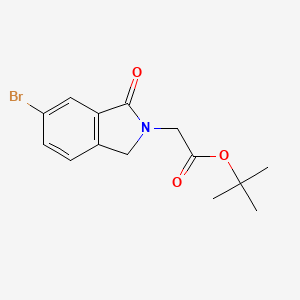
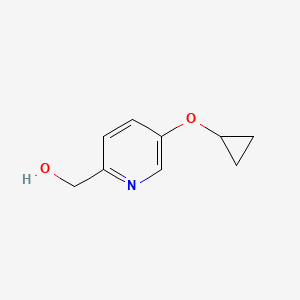
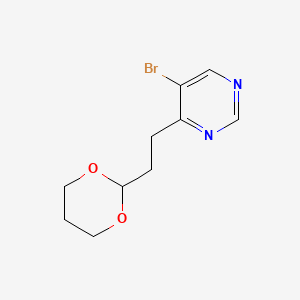
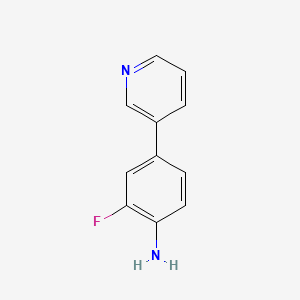
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
